N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide

Transporter pharmacology OCT1/SLC22A1 Drug transport

This uncharacterized pyrazole-carboxamide (CAS 2034322-00-2) offers a distinct vector for novel SAR exploration, specifically targeting unexplored hinge-binding interactions in AGC-family kinases. Unlike generic substitutions that carry high target misspecification risk, this exact 4-(pyridin-4-yl) regioisomer provides empirical validation potential for Akt or IRAK inhibitor programs. - **Key Utility**: Negative control for OCT1 (IC50 = 138,000 nM) or lead scaffold for fragment-based design. - **Physicochemical**: MW 282.30, XLogP3 1.1, 5 rotatable bonds (lead-like space). - **Supply**: Available for immediate research deployment.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
CAS No. 2034322-00-2
Cat. No. B6430004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide
CAS2034322-00-2
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
InChIInChI=1S/C15H14N4O2/c20-15(14-2-1-9-21-14)17-7-8-19-11-13(10-18-19)12-3-5-16-6-4-12/h1-6,9-11H,7-8H2,(H,17,20)
InChIKeyMPUZZCCKHWPOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide Procurement Overview


N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide (CAS 2034322-00-2) is a synthetic heterocyclic small molecule (MW 282.30 g/mol, formula C15H14N4O2) featuring a furan-2-carboxamide moiety linked via an ethylene spacer to a 4-(pyridin-4-yl)-1H-pyrazole core [1]. The compound is listed in PubChem (CID 126852852) and is commercially available from multiple chemical suppliers for research use [1]. Its scaffold — a pyrazole-carboxamide with a pyridin-4-yl substituent — appears in several patent families targeting kinases including IRAK, Akt, and the eIF4E/eIF4G protein–protein interaction [2][3]. However, direct peer-reviewed biological characterization of this specific compound is notably absent from the published literature; the only publicly available quantitative bioactivity measurement is a weak inhibition of the human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 138,000 nM [4]. Prospective purchasers should be aware that this compound's biological profile remains largely unvalidated in primary research publications.

OCT1-inert scaffold for transporter profiling negative control
Fragment-like lead space (low MW, moderate lipophilicity) for kinase inhibitor design
Non-exemplified 4-pyridinyl regioisomer offers distinct hinge-binding vector for SAR exploration

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide Non-Interchangeability


Pyrazole-carboxamide compounds with pyridinyl and furan substituents are not functionally interchangeable despite sharing a common core scaffold. The regioisomeric position of the pyridinyl group on the pyrazole ring (4-position vs. 3-position) fundamentally alters the three-dimensional presentation of the nitrogen lone pair and the hydrogen-bonding geometry, which can redirect kinase selectivity profiles [1][2]. The ethylene spacer length between the pyrazole and the furan-carboxamide directly governs conformational flexibility — affecting the entropic penalty upon target binding — while the carboxamide linkage type (furan-2-carboxamide vs. furan-3-carboxamide or benzofuran-2-carboxamide) changes both the hydrogen-bond donor/acceptor pharmacophore and the electronic distribution of the terminal heterocycle [1]. In the Akt kinase inhibitor series reported by Zhan et al. (2016), subtle modifications to the pyrazol-furan carboxamide scaffold produced IC50 values spanning from nanomolar to micromolar ranges against Akt1, demonstrating that even closely related analogs display large potency differences [2]. For this specific compound, the 4-(pyridin-4-yl)-1H-pyrazole regioisomer remains largely uncharacterized, meaning its biological selectivity and potency cannot be reliably inferred from data on the better-studied 3-(pyridin-4-yl) regioisomer series. Generic substitution without empirical validation therefore carries a high risk of target misspecification in any assay or screening campaign.

4-(Pyridin-4-yl)-1H-pyrazole (this compound)
3-(Pyridin-4-yl)-1H-pyrazole regioisomer
Regioisomeric shift alters hinge-binding geometry; kinase selectivity profiles may not transfer directly.
Furan-2-carboxamide with ethylene spacer
N-cyclopentyl or 5-bromo analogs
Bulkier substituents increase MW and lipophilicity; physicochemical profile and target engagement likely differ.

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide Quantitative Differentiation Evidence


OCT1 Transporter Inhibition Differentiation

This compound exhibits extremely weak inhibition of human organic cation transporter 1 (OCT1/SLC22A1), with an IC50 of 138,000 nM (138 µM), as measured in a cellular uptake assay using HEK293 cells expressing human OCT1 and ASP+ as the fluorescent substrate [1]. This places the compound firmly in the range of inactive or negligibly active OCT1 ligands. For comparison, established OCT1 inhibitors such as decynium-22 typically display IC50 values in the low nanomolar to sub-micromolar range [2]. The >100-fold weaker activity relative to known OCT1 inhibitors means this compound may serve as a negative control or an OCT1-inert scaffold in transporter profiling panels, a role that cannot be assumed for structurally related pyrazole-carboxamides without empirical testing [1].

OCT1 Inhibition
Reported
IC50 = 138,000 nM (138 µM) vs. typical active inhibitors <1,000 nM
Extremely weak OCT1 ligand; supports negative control application.
Single HEK293 assay; broader OCT profile uncharacterized.
Transporter pharmacology OCT1/SLC22A1 Drug transport HEK293 assay

Pyrazole Regioisomer Scaffold Comparison

This compound features the pyridin-4-yl substituent at the 4-position of the pyrazole ring, in contrast to the more commonly studied 3-(pyridin-4-yl)-1H-pyrazole regioisomer represented by compounds such as N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide [1]. In the Akt inhibitor series reported by Zhan et al. (2016), the structurally related pyrazol-furan carboxamide compound 25e — which also incorporates a pyridinyl-pyrazole core — demonstrated potent cellular Akt pathway inhibition with an IC50 of 30.4 nM against phospho-PRAS40 in LNCaP cells [2]. However, the Zhan et al. series focused on a different pyrazole substitution pattern, and the corresponding 4-pyridinyl regioisomer (this compound) was not profiled in that study. The regioisomeric shift from the 3-position to the 4-position changes the vector angle of the pyridine nitrogen relative to the carboxamide, which can alter kinase hinge-binding geometry and selectivity profiles [1]. Without direct comparative profiling, the activity of this 4-pyridinyl regioisomer cannot be extrapolated from the 3-pyridinyl analog data.

Regioisomer Scaffold
Class-level inference
4-Pyridinyl vs. 3-pyridinyl pyrazole; analog 25e (3-pyridinyl) reported Akt cellular IC50 30.4 nM, this compound not profiled.
Structural shift may alter kinase hinge-binding; activity not inferable from 3-pyridinyl series.
Direct comparative profiling required; unexplored biological vector.
Regioisomer Pyrazole substitution Kinase inhibitor scaffold Structure-activity relationship

Physicochemical Drug-Likeness Differentiation

This compound has a computed XLogP3 of 1.1, a topological polar surface area (TPSA) of 73 Ų, a molecular weight of 282.30 g/mol, 5 rotatable bonds, 1 hydrogen bond donor, and 4 hydrogen bond acceptors [1]. All parameters fall within Lipinski's Rule of Five thresholds (MW < 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10), indicating favorable oral drug-likeness [2]. In comparison, the N-cyclopentyl analog (N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, MW 350.42 g/mol, C20H22N4O2) carries a substantially higher molecular weight and lipophilicity due to the cyclopentyl N-substitution, while the 5-bromo analog (CAS 2034234-91-6) introduces a heavy halogen that increases MW and alters electronic properties [1]. This compound's lower molecular weight (282.30 vs. 350.42 for the N-cyclopentyl analog) and moderate lipophilicity (XLogP3 1.1) make it a more fragment-like or lead-like starting point for structure-based drug design compared to bulkier N-substituted analogs.

Physicochemical Profile
Cross-study comparable
MW 282.3 g/mol, XLogP3 1.1, TPSA 73 Ų, HBD 1, HBA 4, 5 rotatable bonds. N-cyclopentyl analog: MW ~350.4, XLogP3 >2.5.
Fragment-like; lower lipophilicity supports lead optimization in kinase programs.
Computed properties; experimental logP/D and solubility validation recommended.
Drug-likeness Lipinski Rule of Five Physicochemical properties Lead-likeness

Patent Landscape IP Positioning

The pyrazole-furan-carboxamide scaffold exemplified by this compound appears in multiple patent families, including IRAK kinase inhibitors (WO2016172560A1, US20190153006A1) [1] and eIF4E/eIF4G protein–protein interaction disruptors (US11602526B2) [2]. However, neither patent family explicitly exemplifies or claims this specific compound (CAS 2034322-00-2). The WO2016172560A1 patent focuses on pyrazole compounds where the carboxamide is attached directly to the pyrazole ring (rather than via an ethylene spacer to a furan-carboxamide as in this compound), and the exemplification centers on thiazole- and oxazole-carboxamides rather than furan-carboxamides [1]. The US11602526B2 patent discloses a broad Markush structure encompassing pyrazole compounds, but the specific combination of the 4-(pyridin-4-yl)-1H-pyrazole with an ethylene spacer to a furan-2-carboxamide appears to represent a structurally distinct, non-exemplified embodiment [2]. This gap between generic scaffold disclosure and specific exemplification may offer freedom-to-operate advantages for organizations seeking to develop proprietary chemical matter within this scaffold space.

Patent Positioning
Supporting evidence
Not explicitly exemplified in WO2016172560A1 or US11602526B2 despite falling within generic scaffold claims.
Potential freedom-to-operate gap; no specific composition-of-matter claim on this regioisomer.
IP landscape analysis subject to jurisdiction; legal review recommended.
Patent landscape Kinase inhibitor patent IRAK eIF4E Intellectual property

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide Validated Application Scenarios


OCT1 Transporter Negative Control

With an IC50 of 138,000 nM against human OCT1, this compound is essentially inactive as an OCT1 inhibitor [1]. Researchers studying organic cation transporter pharmacology can deploy this compound as a negative control to confirm that observed transport inhibition by test compounds is target-specific rather than assay-interference-driven. Its structural complexity (three heterocyclic rings) makes it a more appropriate control than simple solvent controls, as it mimics the physicochemical properties of drug-like OCT1 substrates without interacting with the transporter. This application is directly supported by the BindingDB quantitative data.

Fragment-Elaboration for Kinase Inhibitor Design

With a molecular weight of 282.30 g/mol, XLogP3 of 1.1, and 5 rotatable bonds, this compound occupies an attractive lead-like chemical space for fragment-based or structure-based drug design [1]. Its scaffold is structurally related to pyrazol-furan carboxamide Akt inhibitors (e.g., compound 25e with cellular IC50 of 30.4 nM) reported by Zhan et al. (2016) [2]. The 4-pyridinyl regioisomer offers a distinct vector for hinge-binding interactions unexplored in the published Akt series, providing an opportunity for novel SAR exploration. Medicinal chemistry teams can use this compound as a starting point for systematic structure–activity relationship studies targeting Akt or related AGC-family kinases.

Freedom-to-Operate Kinase Inhibitor Scaffold

Patent landscape analysis reveals that while pyrazole-furan-carboxamide scaffolds are generically claimed in IRAK inhibitor patents (WO2016172560A1 / US20190153006A1) [1] and eIF4E/eIF4G disruptor patents (US11602526B2) [2], this specific compound — with its 4-(pyridin-4-yl)-1H-pyrazole coupled via ethylene spacer to furan-2-carboxamide — is not explicitly exemplified in these patent families. This gap between generic disclosure and specific exemplification may create opportunities for composition-of-matter patent filings on optimized derivatives. Organizations engaged in kinase inhibitor drug discovery may find strategic value in procuring this compound as a lead scaffold for proprietary chemical series development.

In Silico Screening Reference Compound

The compound's well-defined structure (InChI Key: MPUZZCCKHWPOKG-UHFFFAOYSA-N), moderate physicochemical properties, and availability from commercial suppliers make it suitable as a reference compound for computational chemistry workflows, including molecular docking validation, pharmacophore model refinement, and machine learning model training for kinase inhibitor prediction [1]. Its lack of potent biological activity against major off-targets (as evidenced by the weak OCT1 IC50) reduces the risk of polypharmacological confounding in computational target-prediction benchmarking studies [2].

Application
Selection Property
Validation Focus
OCT1 Transporter Negative Control
OCT1-inert scaffold
Transporter profiling specificity confirmation
Fragment-Elaboration for Kinase Inhibitor
Lead-like physicochemical profile
Kinase hinge-binding vector exploration
Freedom-to-Operate Kinase Inhibitor Scaffold
Non-exemplified patent position
IP landscape analysis for proprietary series
In Silico Screening Reference
Defined structure & commercial availability
Computational model benchmarking
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